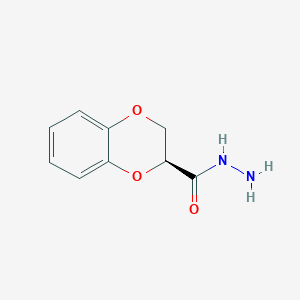
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a fluorine atom and a pyrrolizine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride involves several steps. One common method includes the fluorination of a tetrahydropyrrolizine precursor. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Wirkmechanismus
The mechanism of action of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: Similar structure but different functional groups.
(2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methanol: Stereoisomer with different spatial arrangement of atoms
Uniqueness
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride is unique due to its specific fluorination pattern and the presence of a carboxylic acid group.
Eigenschaften
Molekularformel |
C8H13ClFNO2 |
|---|---|
Molekulargewicht |
209.64 g/mol |
IUPAC-Name |
(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12FNO2.ClH/c9-6-4-8(7(11)12)2-1-3-10(8)5-6;/h6H,1-5H2,(H,11,12);1H/t6-,8+;/m1./s1 |
InChI-Schlüssel |
VGNAWDDTCYFGDN-HNJRQZNRSA-N |
Isomerische SMILES |
C1C[C@]2(C[C@H](CN2C1)F)C(=O)O.Cl |
Kanonische SMILES |
C1CC2(CC(CN2C1)F)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


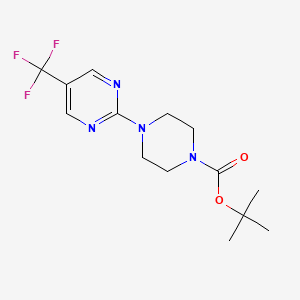
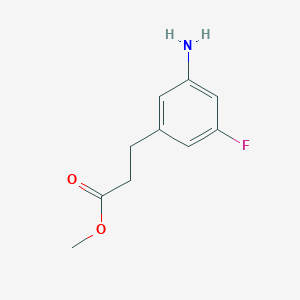
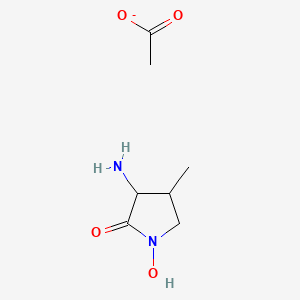
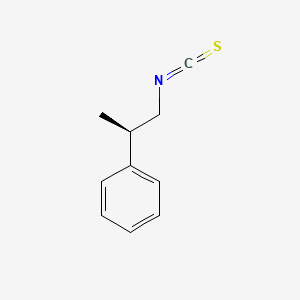
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![4-Methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenol](/img/structure/B13911282.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
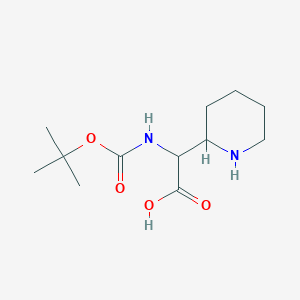
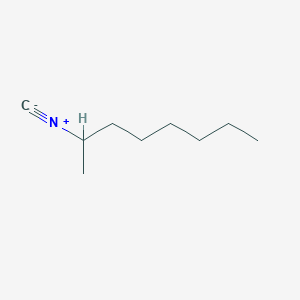
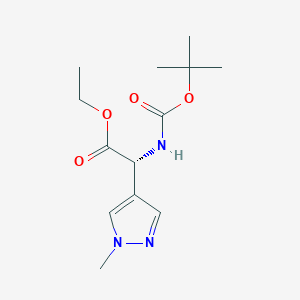
![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)

